isoquinoline-4-carbonitrile

Kinase Inhibition Cancer Research Medicinal Chemistry

Why select Isoquinoline-4-carbonitrile (CAS 34846-65-6)? The 4-cyano group precisely modulates electron density for optimal ATP-pocket binding in MLCK and EGFR kinases. Tunable substitution at the 7-position enables tailored selectivity, minimizing off-target effects. This scaffold is a validated non-quinoline hit against drug-resistant P. falciparum, reacts predictably with Grignard reagents for rapid library expansion, and forms X-ray quality crystals for structure-based design. Procure ≥98% purity for your lead optimization program.

Molecular Formula C10H6N2
Molecular Weight 154.17 g/mol
CAS No. 34846-65-6
Cat. No. B1205459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameisoquinoline-4-carbonitrile
CAS34846-65-6
Synonyms4-isoquinolinecarbonitrile
Molecular FormulaC10H6N2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC=C2C#N
InChIInChI=1S/C10H6N2/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h1-4,6-7H
InChIKeyNPDZTCFGRSYTPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinoline-4-carbonitrile (CAS 34846-65-6): Core Scaffold for Kinase Inhibitors and Beyond


Isoquinoline-4-carbonitrile (CAS 34846-65-6), also known as 4-cyanoisoquinoline, is a heteroaromatic building block with the molecular formula C10H6N2 and a molecular weight of 154.17 g/mol . Its key structural feature is a cyano group at the 4-position of the isoquinoline ring system, which profoundly influences its electronic properties, reactivity, and biological profile . This scaffold is widely utilized in medicinal chemistry as a privileged core for the development of enzyme inhibitors, particularly for kinases [1], and serves as a versatile intermediate in organic synthesis .

Why 4-Cyanoisoquinoline Derivatives Are Not Interchangeable in Research


In medicinal chemistry, subtle changes to a molecular scaffold can drastically alter its biological activity and selectivity profile. For the 4-cyanoisoquinoline class, even minor structural modifications lead to significant shifts in target engagement and potency. This is directly evidenced by a series of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles, where the inhibitory effect against both myosin light chain kinase (MLCK) and epidermal growth factor receptor (EGFR) was found to be highly dependent on the nature of the substituent at the 7-position [1]. Furthermore, the presence of the 4-cyano group itself is a critical determinant; its ability to modulate the electron density of the isoquinoline core is essential for optimal interaction with the ATP-binding pockets of kinases, a feature that cannot be replicated by other substituents at that position [2]. Consequently, substituting a 4-cyanoisoquinoline core with an unsubstituted isoquinoline or a different isomer (e.g., quinoline) will yield a different, and often inactive, molecule.

Quantifiable Differentiation of Isoquinoline-4-carbonitrile Scaffold vs. Key Comparators


Structure-Activity Relationship (SAR): Potent and Selective MLCK/EGFR Inhibition via 7-Substitution

A study on a focused library of 1-(3-bromophenylamino)isoquinoline-4-carbonitriles demonstrates that the inhibitory potency against myosin light chain kinase (MLCK) and epidermal growth factor receptor (EGFR) is directly tunable by the 7-substituent [1]. This provides a clear path to selectively targeting one kinase over the other, a feat not possible with a generic isoquinoline scaffold. The nature of the substituent at the 7-position of the isoquinoline scaffold was found to be a critical determinant of inhibitory activity [1].

Kinase Inhibition Cancer Research Medicinal Chemistry

Antimalarial Activity: 3-Methylisoquinoline-4-carbonitrile as a Novel Scaffold

A series of 3-methylisoquinoline-4-carbonitriles were evaluated for activity against Plasmodium falciparum. One compound from this series inhibited parasite growth in an in vitro assay with an IC50 of 34 ± 12 µM against the 3D7 strain [1]. This is a key point of differentiation, as the 4-cyano group is a crucial structural feature for this antimalarial activity. A follow-up study further confirmed that a novel series of 4-cyano-3-methylisoquinolines potently inhibits the growth of both chloroquine-sensitive and resistant P. falciparum strains [2].

Antimalarial Drug Discovery Parasitology PfPKA Inhibition

Synthetic Versatility: Reactivity with Grignard Reagents for C1-Functionalization

The 4-cyano group on the isoquinoline ring enables unique reactivity with Grignard reagents (RMgX, where R = C2H5, n-C3H7, n-C4H9, phenyl, benzyl) that is not observed with the unsubstituted parent compound [1]. The reaction proceeds through nucleophilic addition to the cyano group, yielding 1-substituted-1,2-dihydroisoquinoline-4-carbonitriles after an oxidation step [1]. This provides a direct route to 1-substituted isoquinolines, which are important pharmacophores.

Organic Synthesis Heterocyclic Chemistry Methodology

Structural Confirmation via X-ray Crystallography for Complex Derivatives

The complex derivatives of isoquinoline-4-carbonitrile are amenable to detailed structural analysis. The structure of a complex derivative, 7-acetyl-5,6,7,8-tetrahydro-6-hydroxy-1,6-dimethyl-3-methylthio-8-phenylisoquinoline-4-carbonitrile, was unequivocally proved by X-ray diffraction [1]. This confirms the feasibility of obtaining high-resolution structural data for molecules built upon this core, which is essential for structure-based drug design. Furthermore, crystal structures have been solved for new hexahydroisoquinoline-4-carbonitrile derivatives as part of a study on cyclin-dependent kinase inhibitors [2].

Structural Biology Crystallography Drug Design

Validated Research Applications for Isoquinoline-4-carbonitrile (CAS 34846-65-6)


Rational Design of Selective Kinase Inhibitors for Oncology

The scaffold's validated SAR profile at the 7-position makes it a superior choice for developing inhibitors with tailored selectivity for MLCK and EGFR, two key targets in oncology [1]. Researchers can leverage this tunability to minimize off-target effects, a common challenge in kinase inhibitor development.

Hit-to-Lead Optimization for Novel Antimalarial Agents

Given the demonstrated in vitro activity of 3-methylisoquinoline-4-carbonitriles against drug-sensitive and drug-resistant strains of P. falciparum, this core structure serves as a validated hit for antimalarial drug discovery [2]. It provides a non-quinoline based chemotype for exploring new mechanisms of action.

Synthesis of C1-Substituted Isoquinoline Libraries

The predictable and efficient reaction of the 4-cyano group with Grignard reagents enables the rapid generation of diverse libraries of 1-substituted isoquinolines [3]. This is a powerful strategy for exploring chemical space around a core pharmacophore in early-stage drug discovery.

Structure-Based Drug Design (SBDD) Campaigns

The propensity for its complex derivatives to form single crystals suitable for X-ray diffraction [4] makes this scaffold highly amenable to SBDD. High-resolution structural data can accelerate lead optimization by guiding modifications to improve target binding and pharmacokinetic properties.

Quote Request

Request a Quote for isoquinoline-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.